2-Bromo-5-methylbenzofuran
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Overview
Description
2-Bromo-5-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by a bromine atom at the 2-position and a methyl group at the 5-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzofuran typically involves the bromination of 5-methylbenzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, a multi-step process starting from readily available precursors like 3-amino-4-toluic acid can be employed. This process includes aryl bromination, esterification, and a Sandmeyer reaction to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boron reagents like bis(pinacolato)diboron.
Major Products:
- Substituted benzofurans
- Benzofuran aldehydes and carboxylic acids
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
2-Bromo-5-methylbenzofuran has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzofuran is primarily related to its ability to interact with biological targets through its bromine and methyl substituents. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
- 2-Bromo-5-methylbenzoic acid
- 2-Bromo-5-methoxybenzofuran
- 2-Iodo-5-methylbenzofuran
Comparison: 2-Bromo-5-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of a bromine atom at the 2-position can enhance its ability to participate in coupling reactions, while the methyl group at the 5-position can influence its biological activity .
Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
2-bromo-5-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7BrO/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3 |
InChI Key |
HEEVVVDHSZPSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)Br |
Origin of Product |
United States |
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